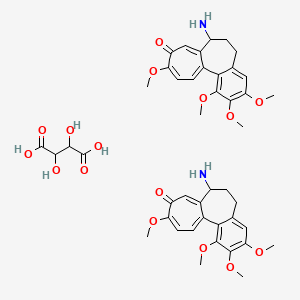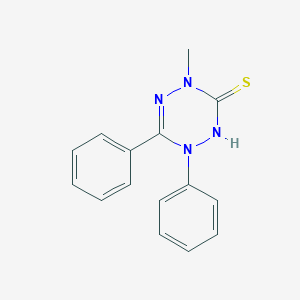
4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is a heterocyclic compound that belongs to the tetrazine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with nitriles or isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating or the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis. They may involve continuous flow reactors, optimized reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
化学反应分析
Types of Reactions
4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or conductivity.
作用机制
The mechanism of action of 4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to DNA, or disruption of cellular processes.
相似化合物的比较
Similar Compounds
Tetrazine Derivatives: Compounds with similar tetrazine cores but different substituents.
Thione Compounds: Molecules containing the thione functional group.
Comparison
4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other tetrazine derivatives, it may exhibit different properties, such as solubility, stability, and interaction with biological targets.
属性
CAS 编号 |
50781-66-3 |
|---|---|
分子式 |
C15H14N4S |
分子量 |
282.4 g/mol |
IUPAC 名称 |
5-methyl-2,3-diphenyl-1H-1,2,4,5-tetrazine-6-thione |
InChI |
InChI=1S/C15H14N4S/c1-18-15(20)17-19(13-10-6-3-7-11-13)14(16-18)12-8-4-2-5-9-12/h2-11H,1H3,(H,17,20) |
InChI 键 |
VXLNLSICXVXFPJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=S)NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


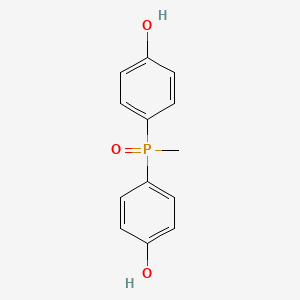

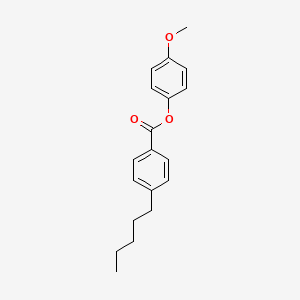

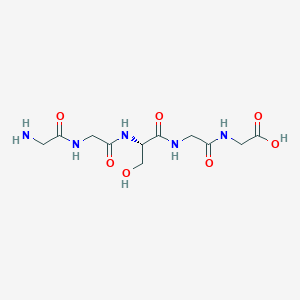
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
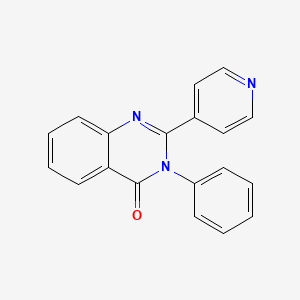
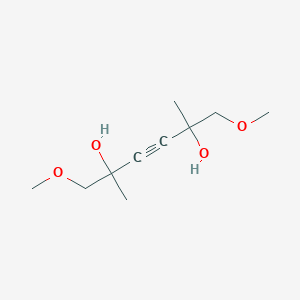

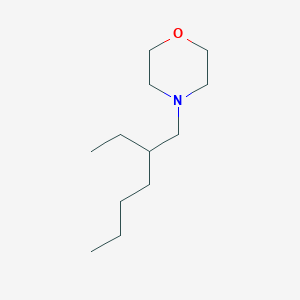
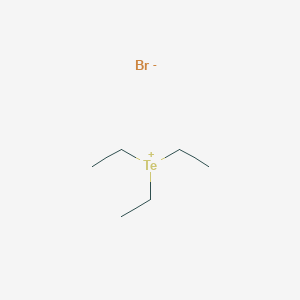
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
